2,7-Dichloroquinazolin-4-amine
Overview
Description
2,7-Dichloroquinazolin-4-amine is a chemical compound that falls within the quinazoline group. Quinazolines are heterocyclic compounds with wide applications in pharmaceuticals and material science due to their unique structural and chemical properties.
Synthesis Analysis
- Traceless Solid-Phase Synthesis : A solid-phase synthesis method involving the sequential condensation of 2-aminobenzonitriles and amines starting from an acyl isothiocyanate resin has been developed for 2,4-diaminoquinazolines, closely related to 2,7-dichloroquinazolin-4-amine (Wilson, 2001).
- Ultrasound Irradiation in Aqueous Media : Synthesis of dihydroquinazolin-4(1H)-one derivatives, related to 2,7-dichloroquinazolin-4-amine, was enhanced by using ultrasound irradiation in aqueous media, catalyzed by dodecylbenzenesulfonic acid (Chen, Li, & Chen, 2015).
Molecular Structure Analysis
While specific studies on the molecular structure of 2,7-dichloroquinazolin-4-amine were not found, the quinazoline nucleus is known for its planarity and potential for aromaticity, contributing to its chemical stability and reactivity.
Chemical Reactions and Properties
- Amination Reactions : Synthesis of aminoquinazoline derivatives, such as 4-aminoquinazoline, involved nucleophilic substitution reactions, suggesting similar potential for 2,7-dichloroquinazolin-4-amine (Liu et al., 2007).
- Copper-Catalyzed Oxidative Amination : Copper-catalyzed direct aerobic oxidative amination of sp3 C-H bonds can be a method for synthesizing heteroarylquinazolinones, indicating possible pathways for functionalizing 2,7-dichloroquinazolin-4-amine (Li et al., 2014).
Physical Properties Analysis
The physical properties of 2,7-dichloroquinazolin-4-amine, such as melting point, solubility, and crystallinity, are not directly detailed in the available literature but can be inferred from its structural similarities with other quinazolines.
Chemical Properties Analysis
- Reactivity with Aldehydes : 2,3-Dihydroquinazolin-4(1H)-ones, structurally related to 2,7-dichloroquinazolin-4-amine, showed reactivity with aldehydes in the presence of iodine and potassium carbonate, suggesting potential for various substitution reactions (Azimi & Azizian, 2016).
- Microwave-Accelerated Synthesis : The microwave-accelerated synthesis of chloroquinoline derivatives highlights the potential for efficient and selective synthetic routes for compounds like 2,7-dichloroquinazolin-4-amine (Motiwala, Kumar, & Chakraborti, 2007).
Scientific Research Applications
1. Antimicrobial Activity
- Application Summary : 2,7-Dichloroquinazolin-4-amine is used in the synthesis of novel 7-chloro-4-aminoquinoline derivatives, which have shown significant antimicrobial activity .
- Methods of Application : The compounds were synthesized by nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . The intermediates were then treated with substituted aromatic/heteroaromatic aldehydes to produce the corresponding Schiff bases .
2. Anticancer Activity
- Application Summary : 2,7-Dichloroquinazolin-4-amine is used in the design and synthesis of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives, which have potential as Werner (WRN) helicase inhibitors and anticancer agents .
- Methods of Application : A series of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives were designed and synthesized through structural optimization strategy .
- Results : The anticancer activities of 25 new target compounds against PC3, K562, and HeLa cell lines were evaluated by MTT assay . Some of the compounds exhibited excellent inhibitory activity against these three different cancer cells .
3. Anti-tumor Activity
- Application Summary : 2,7-Dichloroquinazolin-4-amine is used in the design and synthesis of novel 4,6,7-substituted quinazoline derivatives, which have been evaluated for their antiproliferative activities against human cancer cell lines (PC-3, MGC-803, HGC-27, A549 and H1975) .
- Methods of Application : A series of novel 4,6,7-substituted quinazoline derivatives were designed, synthesized and evaluated . The compounds were tested for their antiproliferative activities against various human cancer cell lines .
- Results : Among all the target compounds, compound 22s displayed the most potent anti-proliferative activity against MGC-803 cells in vitro . Further mechanism studies revealed that compound 22s could inhibit the colony formation and migration of MGC-803 cells . It also induced apoptosis of MGC-803 cells and induced cell cycle arrest at G1-phase .
Future Directions
While specific future directions for 2,7-Dichloroquinazolin-4-amine are not mentioned in the retrieved documents, quinazolinone derivatives have been the subject of ongoing interest in medicinal chemistry. They have been explored for their remarkable versatility and potent biological activities . Therefore, future research may focus on further exploring the biological activities and potential therapeutic applications of 2,7-Dichloroquinazolin-4-amine and its derivatives.
properties
IUPAC Name |
2,7-dichloroquinazolin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N3/c9-4-1-2-5-6(3-4)12-8(10)13-7(5)11/h1-3H,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRSMJCRTQBMITN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(N=C2N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dichloroquinazolin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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